
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is a complex organic compound with a unique structure that includes a hexenoic acid backbone, a chloro-dioxopropoxy group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hexenoic Acid Backbone: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under catalytic conditions.
Introduction of the Chloro-Dioxopropoxy Group: This step involves the reaction of the hexenoic acid derivative with a chlorinated dioxopropane compound, often under basic conditions to facilitate the substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-dioxopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
4-Hexenoic Acid: Lacks the chloro-dioxopropoxy and methyl ester groups, making it less reactive.
6-(3-Chloro-1,3-dioxopropoxy)-4-methyl-hexanoic Acid: Similar structure but without the ester group.
Methyl 4-Hexenoate: Contains the ester group but lacks the chloro-dioxopropoxy group.
Uniqueness
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is unique due to the combination of functional groups that confer specific reactivity and potential applications. The presence of the chloro-dioxopropoxy group allows for unique substitution reactions, while the ester group provides versatility in synthetic applications.
特性
分子式 |
C11H15ClO5 |
|---|---|
分子量 |
262.68 g/mol |
IUPAC名 |
methyl (E)-6-(3-chloro-3-oxopropanoyl)oxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C11H15ClO5/c1-8(3-4-10(14)16-2)5-6-17-11(15)7-9(12)13/h5H,3-4,6-7H2,1-2H3/b8-5+ |
InChIキー |
QXXUNZANVGMQLP-VMPITWQZSA-N |
異性体SMILES |
C/C(=C\COC(=O)CC(=O)Cl)/CCC(=O)OC |
正規SMILES |
CC(=CCOC(=O)CC(=O)Cl)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



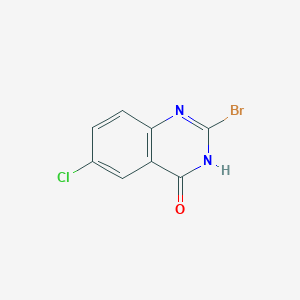

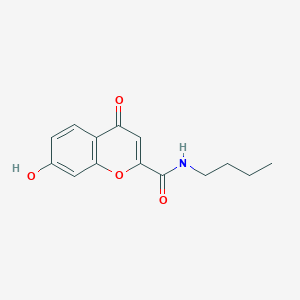



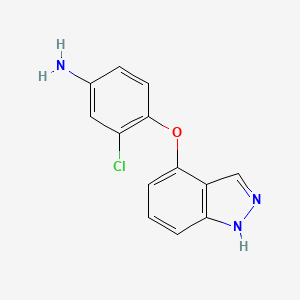

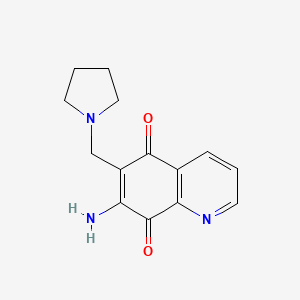
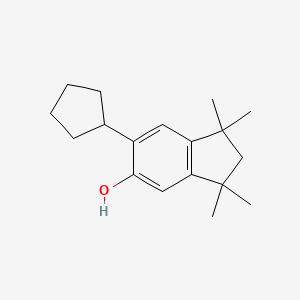
![2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one](/img/structure/B11858248.png)

![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)
